![molecular formula C17H15N3OS2 B2577986 2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034576-40-2](/img/structure/B2577986.png)
2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
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Description
2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, also known as MTA-NAP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. MTA-NAP is a small molecule that can be synthesized using a variety of methods and has been shown to have promising effects in various scientific research applications.
Scientific Research Applications
Coordination Chemistry
Nicotinamide derivatives, including nicotinic acid and N-methylnicotinamide, have been studied for their potential to form coordination compounds with metals. Research conducted by Ahuja, Singh, and Rai (1975, 1978) on mercury(II) complexes with nicotinamide revealed insights into metal–ligand bonding, which can be distinguished by infrared spectroscopy. These studies contribute to understanding the coordination chemistry of nicotinamide derivatives with metal ions, potentially leading to polymeric structures (Ahuja, Singh, & Rai, 1975; Ahuja, Singh, & Rai, 1978).
Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) synthesized a new class of nicotinamide derivatives and investigated their corrosion inhibition effects on mild steel in hydrochloric acid solution. The study found that these derivatives act as mixed-type corrosion inhibitors and their adsorption obeys the Langmuir isotherm model. This research offers a pathway to developing effective corrosion inhibitors for industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Enzymatic Studies and Metabolism
Nicotinamide derivatives play crucial roles in the metabolism of living organisms. Shibata and Matsuo (1989) and other researchers have explored the metabolism of nicotinamide, its conversion to metabolites, and their excretion in humans and plants. These studies contribute to a deeper understanding of nicotinamide's metabolic pathways and its role in physiology. For instance, NNMT, an enzyme that catalyzes the N-methylation of nicotinamide, has been studied for its biochemical properties and variability among individuals (Shibata & Matsuo, 1989; Rini et al., 1990).
properties
IUPAC Name |
2-methylsulfanyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-17-13(6-3-9-19-17)16(21)20-11-12-5-2-8-18-15(12)14-7-4-10-23-14/h2-10H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJBLDAZIVEPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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